Azetidin-3-amine; trifluoroacetic acid

Description

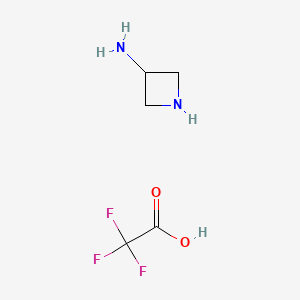

Azetidin-3-amine; trifluoroacetic acid (TFA) is a salt formed by protonation of the four-membered azetidine ring amine (azetidin-3-amine) with trifluoroacetic acid. The compound is typically synthesized via reactions involving azetidine derivatives and TFA under controlled conditions, as demonstrated in the synthesis of structurally related TFA salts (e.g., N-[3-(azetidin-1-yl)propyl]-2-methylquinolin-5-amine TFA salt) with yields exceeding 90% . Key properties include:

- Solubility: High solubility in polar organic solvents (e.g., DMSO, acetonitrile) due to TFA’s strong acidity and polarity.

- Stability: Stable under anhydrous conditions but may degrade in aqueous environments due to TFA’s hygroscopic nature .

- Analytical Signatures: Distinctive $^{1}\text{H}$, $^{13}\text{C}$, and $^{19}\text{F}$ NMR chemical shifts (e.g., $^{19}\text{F}$ signals near -75 ppm for TFA counterion) .

Properties

Molecular Formula |

C5H9F3N2O2 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

azetidin-3-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C3H8N2.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2,4H2;(H,6,7) |

InChI Key |

VICJHAGBHWZWSA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-amine can be synthesized through various methods, including cyclization of appropriate precursors. One common method involves the cyclization of 3-aminopropanol derivatives under basic conditions . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of trifluoroacetaldehyde .

Industrial Production Methods

Industrial production of azetidin-3-amine often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Trifluoroacetic acid is produced on an industrial scale through the electrochemical fluorination process, which is efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-amine undergoes various chemical reactions, including:

Oxidation: Azetidin-3-amine can be oxidized to form azetidin-3-one derivatives.

Reduction: Reduction reactions can convert azetidin-3-amine to azetidine.

Substitution: Azetidin-3-amine can participate in nucleophilic substitution reactions, forming various substituted azetidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

Major products formed from these reactions include azetidin-3-one derivatives, azetidine, and various substituted azetidines .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₀H₁₅F₃N₂O₃

Molecular Weight : 268.23 g/mol

IUPAC Name : N-(cyclopropylmethyl)azetidine-3-carboxamide; 2,2,2-trifluoroacetic acid

The compound consists of a cyclopropylmethyl group attached to an azetidine ring, which is further functionalized with trifluoroacetic acid. This structure enhances its solubility and stability, making it a versatile candidate for various applications.

Organic Synthesis

Azetidin-3-amine; trifluoroacetic acid is widely utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Peptides : The compound acts as a protecting group in peptide synthesis, facilitating the creation of stable amides and oligopeptides essential for understanding peptide interactions.

- Reagent in Chemical Reactions : It serves as a reagent in diverse chemical transformations due to its reactivity profile.

Medicinal Chemistry

The therapeutic potential of this compound is under extensive investigation:

- Drug Discovery : The compound is explored for its role in developing new pharmaceuticals targeting various diseases. Its ability to modulate biological pathways makes it a candidate for drug optimization .

- Radiosensitization in Cancer Treatment : Research indicates that this compound can enhance the cytotoxic effects of radiotherapy on cancer cells, particularly hepatoma cells. This suggests its potential use in improving therapeutic outcomes when combined with radiation therapy .

The biological activity of this compound has been documented through various studies:

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders and cancer treatment.

- Peptide Stability Enhancement : Case studies demonstrate that peptides modified with this compound exhibit increased resistance to enzymatic degradation compared to unmodified peptides, highlighting its utility in peptide design.

Case Study 1: Peptide Stability Enhancement

- Objective : Evaluate the stability of peptides modified with this compound.

- Methodology : Peptides were synthesized with modifications and subjected to stability tests.

- Findings : Modified peptides showed significantly greater resistance to enzymatic degradation than their unmodified counterparts.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : Assess the radiosensitizing effects of this compound on hepatoma cells.

- Methodology : Hepatoma cells were treated with the compound prior to X-ray exposure.

- Findings : A significant increase in cell death rates was observed compared to controls, suggesting enhanced efficacy of radiotherapy.

Mechanism of Action

The mechanism of action of azetidin-3-amine; trifluoroacetic acid involves its interaction with molecular targets through its reactive azetidine ring and the acidic nature of trifluoroacetic acid. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . Trifluoroacetic acid can act as a catalyst in various reactions, enhancing the reactivity of the azetidine ring .

Comparison with Similar Compounds

Structural Analogs: Amine-TFA Salts vs. Other Acid Salts

Key Insights :

Reactivity and Functional Group Compatibility

- Amide Bond Cleavage: TFA cleaves amide bonds under mild conditions (5% TFA), unlike β-troponylalkyl amino acid derivatives, which remain stable even in neat TFA .

- Chromatographic Utility: TFA (0.1–1% in mobile phases) improves HPLC resolution and reduces noise compared to acetic acid .

Q & A

Q. What are the recommended synthetic routes for preparing azetidin-3-amine trifluoroacetate, and how can purity be confirmed?

- Methodological Answer : Azetidin-3-amine trifluoroacetate is typically synthesized via acid-base reactions, where trifluoroacetic acid (TFA) protonates the amine group of azetidin-3-amine. A common approach involves dissolving azetidin-3-amine in an anhydrous solvent (e.g., dichloromethane), followed by dropwise addition of TFA under inert conditions. The product is purified via recrystallization or rotary evaporation.

Q. How does trifluoroacetic acid (TFA) influence the solubility and stability of azetidin-3-amine in aqueous systems?

- Methodological Answer : TFA enhances water solubility by forming a stable salt with the amine group. Stability testing should be conducted under varying pH (2–7.4) and temperatures (4°C to 37°C). Use UV-Vis spectroscopy or LC-MS to track degradation products. For example, TFA’s low pKa (~0.3) ensures protonation of the amine, reducing nucleophilic degradation .

Q. What analytical techniques are optimal for quantifying azetidin-3-amine-TFA adducts in complex mixtures?

- Methodological Answer : LC-MS with a C18 column and 0.1% TFA in the mobile phase improves ionization efficiency. For non-MS methods, ion-pair chromatography with a conductivity detector can separate TFA-containing species. Calibration curves using certified reference materials (CRMs) are essential .

Advanced Research Questions

Q. How can fluorination of azetidin-3-amine impact its biological activity, and what experimental models validate these effects?

- Methodological Answer : Fluorination (e.g., via TFA adducts) enhances metabolic stability and membrane permeability. Use in vitro assays (e.g., cytochrome P450 inhibition) and in vivo pharmacokinetic studies in rodent models. Compare fluorinated vs. non-fluorinated analogs using IC₅₀ values and bioavailability metrics .

Q. How can solvent-induced artifacts in NMR characterization of azetidin-3-amine derivatives be identified and mitigated?

- Methodological Answer : TFA’s strong acidity and trifluoromethyl group can cause signal splitting or baseline distortion. Use deuterated solvents (e.g., D₂O or DMSO-d₆) and internal standards (e.g., tetramethylsilane). For quantitative analysis, compare spectra acquired in TFA-free solvents (e.g., CDCl₃) and TFA-containing systems to isolate solvent effects .

Q. What strategies resolve contradictory data between LC-MS and NMR when analyzing TFA-containing azetidin-3-amine derivatives?

- Methodological Answer : Contradictions may arise from ion suppression in LC-MS or solvent interactions in NMR. Cross-validate using orthogonal methods:

- LC-MS : Optimize ionization parameters (e.g., ESI voltage) and use matrix-matched calibration.

- NMR : Acquire ¹⁹F NMR to directly quantify TFA content (δ ~ -75 ppm).

Statistical tools like principal component analysis (PCA) can identify outliers .

Data-Driven Insights

Q. How do varying TFA concentrations affect enzyme recovery rates in biochemical assays?

- Experimental Design : A study tested lysozyme recovery with TFA concentrations (0.1% to 1.0%) using RP-HPLC. Results showed 0.1% TFA maximized recovery (Table 1), likely due to reduced denaturation. Table 1 : Lysozyme Recovery vs. TFA Concentration

| TFA Concentration (%) | Recovery Rate (%) |

|---|---|

| 0.1 | 95.2 ± 1.3 |

| 0.5 | 82.7 ± 2.1 |

| 1.0 | 68.4 ± 3.0 |

| Source: Adapted from |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.